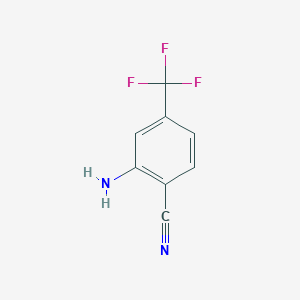

2-Amino-4-(trifluoromethyl)benzonitrile

Descripción

2-Amino-4-(trifluoromethyl)benzonitrile (CAS: 1483-54-1) is a fluorinated aromatic nitrile with the molecular formula C₈H₅N₂F₃ and a molecular weight of 186.13 g/mol. It features an amino group (-NH₂) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a nitrile (-CN) at position 1 of the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of androgen receptor antagonists such as MDV3100 (enzalutamide) . Its safety profile emphasizes laboratory use only, with precautions for handling hazardous materials .

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRNHIXDCZUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-54-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Overview

The most widely documented method involves three sequential steps: bromination, cyano group displacement, and amination, starting from m-trifluoromethyl fluorobenzene. This route is favored for its scalability, cost-effectiveness, and high purity outcomes.

Step 1: Bromination

Reagents :

-

m-Trifluoromethyl fluorobenzene

-

Dibromohydantoin (C₅H₆Br₂N₂O₂)

-

Glacial acetic acid

-

Concentrated sulfuric acid

Conditions :

-

Molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene: 0.6:1

-

Yield: 98% purity for 4-fluoro-2-bromo-trifluoromethylbenzene

Mechanism :

Electrophilic bromination occurs at the para position relative to the trifluoromethyl group, directed by the electron-withdrawing effect of -CF₃. Sulfuric acid acts as a catalyst, while glacial acetic acid stabilizes intermediates.

Step 2: Cyano Group Displacement

Reagents :

-

4-Fluoro-2-bromo-trifluoromethylbenzene

-

Cuprous cyanide (CuCN)

-

Quinoline

Conditions :

Mechanism :

Nucleophilic aromatic substitution (SNAr) replaces bromine with a cyano group. Quinoline coordinates with CuCN, enhancing reactivity and preventing side reactions.

Step 3: Amination

Reagents :

-

4-Fluoro-2-trifluoromethylbenzonitrile

-

Liquid ammonia

-

Ethanol

Conditions :

Alternative Synthetic Routes

Benzaldehyde-Based Synthesis

An alternative pathway starts with 4-amino-2-trifluoromethylbenzaldehyde, as detailed in ChemicalBook:

Reagents :

-

4-Amino-2-trifluoromethylbenzaldehyde

-

Ammonium bisulfate

-

Acetic acid

-

Toluene

Conditions :

Mechanism :

The aldehyde undergoes condensation with ammonium bisulfate, followed by dehydration to form the nitrile group.

Comparative Analysis of Methods

Optimization Strategies

Bromination Efficiency

Cyano Group Displacement

Amination Kinetics

-

Ammonia Excess : A 1.5:1 molar ratio of NH₃ drives the reaction to >99% conversion.

-

Ethanol vs. Water : Ethanol improves substrate solubility, reducing reaction time from 24 to 8 hours.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| m-Trifluoromethyl fluorobenzene | 45% |

| CuCN | 25% |

| Solvents (quinoline, ethanol) | 20% |

| Utilities | 10% |

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions:

Reagents: Cuprous cyanide, dibromohydantoin.

Conditions: Typically carried out in the presence of glacial acetic acid and ethanol.

Products: 2-Amino-4-(trifluoromethyl)benzonitrile.

-

Amination Reactions:

Reagents: Liquid ammonia, catalysts.

Conditions: Conducted under pressure in a pressure kettle.

Products: 4-Amino-2-trifluoromethylbenzamide, which is then dehydrated to form the target compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 2-Amino-4-(trifluoromethyl)benzonitrile exhibits potential anticancer properties. It serves as a precursor in the synthesis of benzimidazoles, which are known to inhibit the growth of cancer cells. For instance, compounds derived from this structure have shown efficacy against breast cancer by targeting specific cellular pathways involved in tumor growth .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities:

- Antibacterial Studies : A study highlighted that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations significantly lower than those of non-fluorinated analogs.

- Antifungal Activity : Another investigation revealed notable antifungal effects against Candida species, indicating its potential use in treating fungal infections.

Synthesis of Bicalutamide

This compound is a key intermediate in the synthesis of bicalutamide, a non-steroidal antiandrogen used in prostate cancer treatment. The synthesis involves a novel method that includes positioning bromination and cyano group replacement, yielding high-purity products with minimal environmental impact .

Agrochemical Development

This compound is also valuable in the development of agrochemicals due to its biological activity against pests and pathogens. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds derived from it, making them more effective in agricultural applications.

Safety and Toxicity Considerations

Despite its promising applications, safety assessments indicate that this compound poses hazards if ingested or inhaled and can cause skin irritation. Proper handling protocols must be adhered to when working with this compound to mitigate risks associated with exposure .

Case Study 1: Antibacterial Efficacy

A comprehensive study published in Medicinal Chemistry evaluated the antibacterial activity of various derivatives of this compound. The findings demonstrated a significant reduction in bacterial growth rates compared to controls, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted on breast cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively. The mechanism was attributed to interference with cellular signaling pathways critical for cancer cell survival .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s ability to interact with molecular targets, increasing its efficacy .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies:

Substituent Position and Reactivity: The position of the amino group (2 vs. 4) significantly impacts biological activity. For example, 2-Amino-4-CF₃-benzonitrile is critical for MDV3100’s receptor binding , while the 4-amino isomer is a regulated impurity . Electron-withdrawing groups (-CF₃, -CN) stabilize the aromatic ring and enhance electrophilic substitution reactivity, making these compounds versatile intermediates .

Fluorine in 4-Amino-2-fluoro-5-methylbenzonitrile improves metabolic stability, a desirable trait in drug design .

Synthetic Utility: The nitrile group (-CN) in this compound facilitates nucleophilic reactions, enabling its use in constructing heterocycles like imidazolidinones (e.g., ND-14 in ) . Ester derivatives (e.g., Ethyl 2-amino-4-CF₃-benzoate) serve as precursors for carboxyl-containing drugs .

Actividad Biológica

2-Amino-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula CHFN and a molecular weight of 186.13 g/mol. This compound features an amino group (-NH), a trifluoromethyl group (-CF), and a nitrile group (-C≡N) attached to a benzene ring. It appears as a white to light yellow crystalline powder with a melting point of 88.0 to 92.0 °C. The presence of the trifluoromethyl group is significant due to its electron-withdrawing nature, which can enhance the compound's biological activity by stabilizing reactive intermediates or altering binding affinities in biological systems .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antibacterial and antifungal properties. The trifluoromethyl group is known to increase the potency of compounds in medicinal chemistry, which suggests that this compound may exhibit similar enhancements in biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often demonstrate increased antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of a -CF group can significantly enhance the inhibition of bacterial growth and fungal proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies for this compound indicate that the positioning of functional groups plays a crucial role in its biological efficacy. The following table summarizes the structural similarities and unique features of related compounds:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Amino-5-(trifluoromethyl)benzonitrile | CHFN | 0.98 | Different position of amino and trifluoromethyl groups |

| 3-Amino-5-(trifluoromethyl)benzonitrile | CHFN | 0.92 | Amino group at the meta position |

| 4-Cyano-3-trifluoromethylaniline | CHFN | 0.92 | Contains a cyano group instead of an amino group |

| 2-Amino-5-cyanobenzotrifluoride | CHFN | 0.94 | Contains both amino and cyano functionalities |

| 3-Amino-4-(trifluoromethyl)benzonitrile | CHFN | 0.87 | Different arrangement of functional groups |

This table illustrates how variations in functional group positioning can impact the biological properties of these compounds.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antibacterial Studies : A study published in Medicinal Chemistry highlighted that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

- Antifungal Activity : Another research article indicated that this compound showed notable antifungal effects against Candida species, suggesting potential applications in treating fungal infections .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways, possibly through inhibition of specific enzymes crucial for microbial survival .

Safety and Toxicity

Despite its promising biological activities, safety assessments indicate that this compound is hazardous if ingested or inhaled and can cause skin irritation . Proper handling protocols must be adhered to when working with this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace impurities of 2-Amino-4-(trifluoromethyl)benzonitrile in pharmaceutical intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) using a reversed-phase Spherisorb ODS-2 column (L1 type) is effective. The mobile phase typically consists of a gradient of acetonitrile and phosphate buffer (pH 3.0). Retention times for this compound and related compounds (e.g., bicalutamide) are approximately 3.0 and 6.5 minutes, respectively. Quantification requires a relative response factor of 1.4 for accurate impurity profiling .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use full-coverage protective clothing, nitrile gloves, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation. Store the compound in a cool, dry environment, segregated from oxidizing agents. Emergency procedures should include immediate decontamination with water and consultation with chemical safety databases (e.g., TCI America’s SDS guidelines) .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Combine -NMR (to identify aromatic protons and amine groups) and -NMR (to confirm the trifluoromethyl group’s presence). Mass spectrometry (EI-MS) with a molecular ion peak at m/z 202 (CHFN) provides further validation. Cross-reference with CAS RN 1483-54-1 for authenticity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. Kinetic studies using DFT calculations can quantify its impact on reaction rates. Compare with analogs like 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 231953-38-1) to isolate electronic vs. steric effects .

Q. What strategies mitigate challenges in synthesizing heterocyclic derivatives from this compound?

- Methodological Answer : Employ Pd-catalyzed cross-coupling reactions to incorporate thiazole or pyrimidine rings. For example, react with 4-(3-bromophenyl)thiazol-2-amine under Suzuki-Miyaura conditions. Optimize ligand choice (e.g., XPhos) and solvent (DMF/toluene mixtures) to enhance yields of products like 4-(2-Aminothiazol-4-yl)benzonitrile .

Q. How can researchers resolve co-elution issues during HPLC analysis of structurally similar fluorinated benzonitriles?

- Methodological Answer : Adjust mobile phase pH to 2.5–3.0 to improve peak separation. Use a diode-array detector (DAD) to differentiate UV spectra of analogs (e.g., 3-Fluoro-4-trifluoromethylbenzonitrile vs. the target compound). Validate specificity via spiked recovery experiments with known impurities .

Application-Oriented Questions

Q. What role does this compound play in the development of kinase inhibitors?

- Methodological Answer : It serves as a key intermediate for synthesizing pyrimidine-based inhibitors. For example, coupling with 4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl groups generates compounds with anticancer activity. Screen derivatives using in vitro kinase assays (e.g., EGFR inhibition) and correlate structure-activity relationships (SAR) .

Q. How can this compound be functionalized for use in boronic ester-mediated bioconjugation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.